molecular formula BH2S2 B14563748 Bis(sulfanyl)boranyl CAS No. 61552-12-3

Bis(sulfanyl)boranyl

Cat. No.: B14563748
CAS No.: 61552-12-3
M. Wt: 77.0 g/mol
InChI Key: BYSPLJJCBQNVAD-UHFFFAOYSA-N
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Description

Bis(sulfanyl)boranyl is a compound that features a boron atom bonded to two sulfanyl groups. This unique structure imparts interesting chemical properties, making it a subject of study in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(sulfanyl)boranyl typically involves the reaction of boron trihalides with thiols under controlled conditions. For instance, boron trichloride can react with hydrogen sulfide to form this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Bis(sulfanyl)boranyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boron-sulfur compounds, boron-hydride compounds, and substituted boron compounds .

Scientific Research Applications

Bis(sulfanyl)boranyl has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(sulfanyl)boranyl involves its ability to form stable complexes with various metals. This property is due to the presence of the sulfanyl groups, which can coordinate with metal ions. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with metal-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(sulfanyl)boranyl is unique due to the presence of sulfanyl groups, which impart distinct chemical properties compared to other boron-containing compounds. Its ability to form stable complexes with metals and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

61552-12-3

Molecular Formula

BH2S2

Molecular Weight

77.0 g/mol

InChI

InChI=1S/BH2S2/c2-1-3/h2-3H

InChI Key

BYSPLJJCBQNVAD-UHFFFAOYSA-N

Canonical SMILES

[B](S)S

Origin of Product

United States

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